5-(2-chlorophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
5-(2-chlorophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione: is a synthetic organic compound belonging to the pyrrolopyrimidine class. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxypropyl chain, and a dimethylated pyrrolopyrimidine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common synthetic route is as follows:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzaldehyde, 3-hydroxypropylamine, and 1,3-dimethyluracil.
Formation of Intermediate: The first step involves the condensation of 2-chlorobenzaldehyde with 3-hydroxypropylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with 1,3-dimethyluracil under acidic conditions to form the pyrrolopyrimidine core.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
Oxidation: Formation of 5-(2-chlorophenyl)-6-(3-oxopropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione.
Reduction: Formation of 5-(2-phenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione.
Substitution: Formation of 5-(2-methoxyphenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and physiological responses.
Comparison with Similar Compounds
Similar Compounds
5-(2-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione: Lacks the hydroxypropyl chain.
5-(2-chlorophenyl)-6-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione: Contains a methoxypropyl chain instead of a hydroxypropyl chain.
5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione: Contains a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of 5-(2-chlorophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione lies in its specific combination of functional groups. The presence of both the chlorophenyl and hydroxypropyl groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H18ClN3O3 |
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Molecular Weight |
347.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-6-(3-hydroxypropyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H18ClN3O3/c1-19-13-10-21(8-5-9-22)15(11-6-3-4-7-12(11)18)14(13)16(23)20(2)17(19)24/h3-4,6-7,10,22H,5,8-9H2,1-2H3 |
InChI Key |
SRNXSOYNNRHPKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3Cl)CCCO |
Origin of Product |
United States |
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